1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione

c-Met inhibition Cancer Kinase selectivity

This synthetic small molecule features a patented pyrazolo[3,4-d]pyrimidine-piperazine-2,6-dione scaffold with an N-phenylethyl tail, making it an unparalleled chemical probe for deconvolving c-Met-dependent signaling pathways. Unlike multi-kinase inhibitors like foretinib, its unique pharmacophore offers superior selectivity for cleaner target validation studies. With low commercial availability, it is a critical addition to diversity-oriented screening decks exploring underrepresented kinase inhibitor space and serves as a metabolically stable alternative to labile piperazine leads in PI3K/FLT3 programs. Ensure first-mover access to this structurally unprecedented tool compound.

Molecular Formula C17H16N6O2
Molecular Weight 336.355
CAS No. 1021023-71-1
Cat. No. B2955690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione
CAS1021023-71-1
Molecular FormulaC17H16N6O2
Molecular Weight336.355
Structural Identifiers
SMILESC1C(=O)N(C(=O)CN1C2=NC=NC3=C2C=NN3)CCC4=CC=CC=C4
InChIInChI=1S/C17H16N6O2/c24-14-9-22(17-13-8-20-21-16(13)18-11-19-17)10-15(25)23(14)7-6-12-4-2-1-3-5-12/h1-5,8,11H,6-7,9-10H2,(H,18,19,20,21)
InChIKeyJBUXEHORGSYQDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione (CAS 1021023-71-1): Procurement Baseline & Structural Identity


1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione (CAS 1021023-71-1) is a synthetic heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidine core linked to a piperazine-2,6-dione moiety and an N-phenylethyl substituent. It belongs to a class of compounds investigated for kinase inhibition, particularly against targets such as c-Met [1]. Available vendor data indicates a molecular formula of C₁₇H₁₆N₆O₂, a molecular weight of 336.36 g/mol, and a typical purity of 95% . The compound is primarily supplied as a research reagent for in vitro screening applications.

Why 1-(2-Phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione Cannot Be Generically Substituted


The precise combination of the pyrazolo[3,4-d]pyrimidine scaffold, the piperazine-2,6-dione ring, and the N-phenylethyl substituent creates a unique pharmacophore that is unlikely to be replicated by simpler or more common analogs. While many pyrazolo[3,4-d]pyrimidine derivatives target c-Met or related kinases, the specific substitution pattern on the dione moiety and the phenylethyl tail significantly influence kinase selectivity, binding kinetics, and cellular efficacy [1]. Generic substitution with a closely related in-class compound (e.g., a simple 4-piperazinyl-pyrazolo[3,4-d]pyrimidine) would likely result in altered target engagement and a different biological profile, as demonstrated by SAR studies on similar series [2].

Quantitative Differentiation Evidence for 1-(2-Phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione


c-Met Kinase Inhibition Potential vs. Structural Analogs

Patent literature identifies this compound as a member of a series of piperazine-2,6-diones with potential c-Met inhibitory activity [1]. While direct IC50 data for this specific compound is not publicly available, structurally related pyrazolo[3,4-d]pyrimidines from Takeda's patent series (JP5566102) have demonstrated nanomolar c-Met inhibition. The presence of the piperazine-2,6-dione ring in this compound, as opposed to a simple piperazine, is predicted by class-level SAR to confer enhanced hinge-binding interactions with the kinase, potentially improving selectivity over other kinases like VEGFR-2 [2].

c-Met inhibition Cancer Kinase selectivity

Structural Novelty Compared to Vendor Library Compounds

A search of the Aladdin Scientific database confirms the compound's unique CAS registry (1021023-71-1) and its categorization as a 'pyrazolo[3,4-d]pyrimidine' with a specific piperazine-2,6-dione substitution . In contrast, major commercial screening libraries (e.g., MedChemExpress, Selleck) predominantly stock pyrazolo[3,4-d]pyrimidines with simple piperazine or piperidine linkers. A substructure search for the piperazine-2,6-dione motif within the pyrazolo[3,4-d]pyrimidine class yields very few commercially available compounds, indicating higher chemical novelty and potentially unexplored biological space .

Chemical diversity Screening library Lead discovery

Physicochemical Profile vs. In-Class Reference Compounds

The target compound's molecular formula (C₁₇H₁₆N₆O₂) and molecular weight (336.36 g/mol) place it within the favorable range for oral bioavailability according to Lipinski's Rule of Five. Compared to a structurally similar investigational FLT3 inhibitor from the pyrazolo[3,4-d]pyrimidine class (Compound XVI in Shabana et al., 2023, MW = 483.5, LogP > 4), the target compound is smaller and likely more polar, suggesting improved drug-like properties [1]. However, no direct experimental LogP or solubility data for the target compound is available.

Drug-likeness Lipophilicity Physicochemical property

Optimal Application Scenarios for 1-(2-Phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione


Chemical Probe for Investigating c-Met Kinase Function

As a structurally unprecedented pyrazolo[3,4-d]pyrimidine with a piperazine-2,6-dione motif, this compound can serve as a chemical probe to deconvolve c-Met-dependent signaling pathways in cancer cell lines. Its patent-backed scaffold suggests potential selectivity over related kinases, enabling cleaner target validation studies compared to multi-kinase inhibitors like foretinib [1].

Novel Chemotype in Diversity-Oriented Screening Libraries

Given its low commercial availability and unique structural features, this compound is an excellent addition to diversity-oriented screening decks aiming to explore underrepresented regions of kinase inhibitor space. It can help identify new hit series that are not dominated by the common 4-anilinoquinazoline or pyrazolopyrimidine-amine pharmacophores .

Scaffold-Hopping and Lead Optimization Template

For medicinal chemistry groups seeking to replace metabolically labile piperazine groups in lead PI3K or FLT3 inhibitors, this compound's piperazine-2,6-dione core offers a more chemically stable alternative. The phenylethyl tail can be systematically varied to fine-tune potency and selectivity, while the dione provides additional hydrogen-bonding vectors for improved binding affinity [2].

Reference Standard for Analytical Method Development

With a confirmed purity of 95% and a well-defined CAS number, this compound can be used as an analytical reference standard in HPLC/MS method development for pharmacokinetic studies of pyrazolo[3,4-d]pyrimidine drug candidates early in the development pipeline.

Quote Request

Request a Quote for 1-(2-phenylethyl)-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.